molecular formula C11H12N2O2 B15068996 Ethyl 1-methyl-1H-indazole-4-carboxylate

Ethyl 1-methyl-1H-indazole-4-carboxylate

Cat. No.: B15068996
M. Wt: 204.22 g/mol
InChI Key: YNDGEFMFJZDUJE-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methyl-1H-indazole-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-indazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-1H-indazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-methyl-1H-indazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-1H-indazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole-4-carboxylic acid: The parent carboxylic acid form of the compound.

    Methyl 1-methyl-1H-indazole-4-carboxylate: The methyl ester derivative.

    Ethyl 1H-indazole-4-carboxylate: The ethyl ester derivative without the methyl group on the indazole ring.

Uniqueness

This compound is unique due to the presence of both the ethyl ester and the methyl group on the indazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 1-methylindazole-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-10-9(8)7-12-13(10)2/h4-7H,3H2,1-2H3

InChI Key

YNDGEFMFJZDUJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=NN(C2=CC=C1)C

Origin of Product

United States

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